

N-hexyl-N-methylcarbamoyl chloride discovery and history

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Compound of Interest

Compound Name: *N-hexyl-N-methylcarbamoyl chloride*

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N-Hexyl-N-methylcarbamoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-hexyl-N-methylcarbamoyl chloride is a chemical intermediate belonging to the class of carbamoyl chlorides. While specific historical details regarding its discovery are not extensively documented in readily available literature, its significance lies in its role as a reactive intermediate for the synthesis of various organic compounds, particularly in the context of drug discovery and development. This technical guide provides a comprehensive overview of **N-hexyl-N-methylcarbamoyl chloride**, including its chemical properties, a representative synthesis protocol, and its potential applications, drawing parallels with closely related and well-documented analogues.

Introduction to Carbamoyl Chlorides

Carbamoyl chlorides are a class of organic compounds characterized by the functional group $R_2NC(O)Cl$. They are acyl chlorides of carbamic acids and serve as versatile reagents in organic synthesis. The reactivity of the carbonyl chloride group makes them valuable intermediates for the introduction of a carbamoyl moiety into various molecules. This is

particularly relevant in the pharmaceutical industry, where the carbamate functional group is a common feature in many therapeutic agents. The synthesis of carbamoyl chlorides is most commonly achieved through the reaction of a secondary amine with phosgene or a phosgene equivalent, such as triphosgene.[1]

Physicochemical Properties of N-Hexyl-N-methylcarbamoyl Chloride

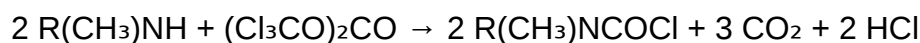
Quantitative data for **N-hexyl-N-methylcarbamoyl chloride** is summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic procedures.

| Property | Value | Source |
|--------------------------------|-------------------------------------|--------|
| Molecular Formula | C ₈ H ₁₆ ClNO | [2] |
| Molecular Weight | 177.67 g/mol | [2] |
| CAS Number | 58965-42-7 | |
| Computed XLogP3 | 3.1 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Exact Mass | 177.0920418 Da | [2] |
| Monoisotopic Mass | 177.0920418 Da | [2] |
| Topological Polar Surface Area | 20.3 Å ² | [2] |
| Heavy Atom Count | 11 | [2] |
| Complexity | 117 | [2] |

Synthesis of N-Alkyl-N-methylcarbamoyl Chlorides: A General Protocol

While a specific historical discovery paper for **N-hexyl-N-methylcarbamoyl chloride** is not apparent, the general method for synthesizing N,N-disubstituted carbamoyl chlorides is well-established. The following is a representative experimental protocol for the synthesis of an N-alkyl-N-methylcarbamoyl chloride, which can be adapted for the hexyl derivative. This protocol utilizes triphosgene, a safer alternative to phosgene gas.

Reaction:



Materials:

- N-Hexyl-N-methylamine
- Triphosgene (bis(trichloromethyl) carbonate)
- Anhydrous toluene
- Triethylamine (or another suitable base)
- Anhydrous sodium sulfate
- Standard glassware for inert atmosphere synthesis (round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet)

Procedure:

- A solution of N-hexyl-N-methylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon) and cooled to 0 °C in an ice bath.
- A solution of triphosgene (0.4 equivalents) in anhydrous toluene is added dropwise to the stirred amine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours.
- The reaction mixture is filtered to remove the triethylamine hydrochloride salt.

- The filtrate is concentrated under reduced pressure to remove the toluene.
- The crude product is then purified by vacuum distillation to yield **N-hexyl-N-methylcarbamoyl chloride** as a colorless to pale yellow liquid.

Safety Precautions:

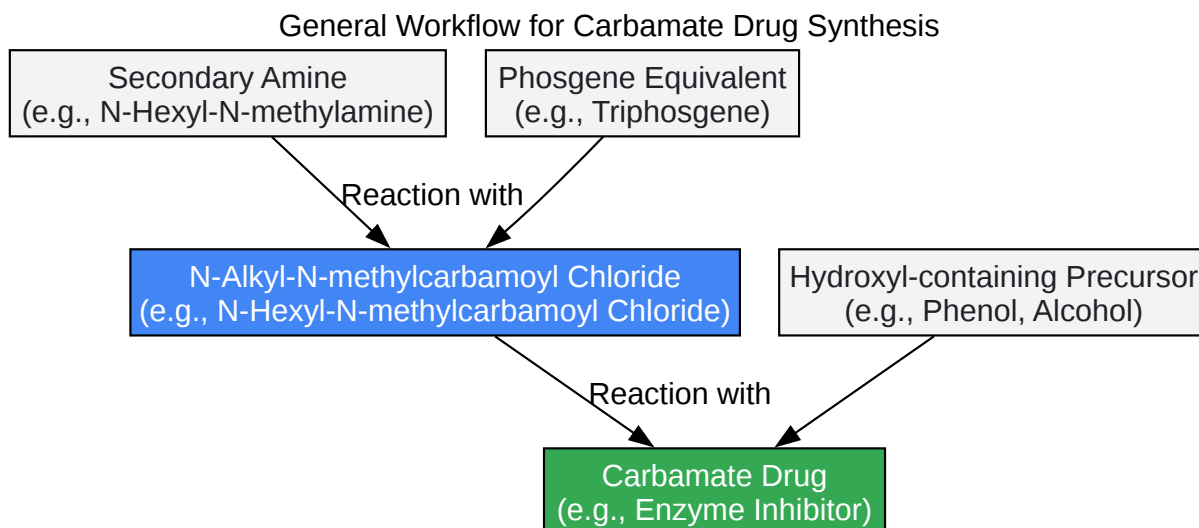
- Triphosgene is a toxic and corrosive solid that releases phosgene upon heating or in the presence of moisture. It should be handled with extreme care in a well-ventilated fume hood.
- Phosgene is a highly toxic gas. All reactions involving phosgene or its precursors must be conducted with appropriate safety measures.
- Carbamoyl chlorides are reactive and moisture-sensitive. They should be handled under anhydrous conditions.
- Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Role in Drug Development: The Rivastigmine Analogy

While specific examples of drugs synthesized directly from **N-hexyl-N-methylcarbamoyl chloride** are not prominent in the literature, the importance of its structural class is well-illustrated by its close analogue, N-ethyl-N-methylcarbamoyl chloride. This compound is a key intermediate in the synthesis of Rivastigmine, a carbamate inhibitor of acetylcholinesterase and butyrylcholinesterase used for the treatment of mild to moderate dementia of the Alzheimer's type.^{[3][4][5]}

The synthesis of Rivastigmine involves the reaction of N-ethyl-N-methylcarbamoyl chloride with 3-hydroxyphenyldimethylamine. This reaction highlights the primary utility of carbamoyl chlorides in drug development: the formation of carbamate linkages. Carbamates are known to act as inhibitors of various enzymes, making them a valuable pharmacophore in drug design.

The logical workflow for the utilization of an N-alkyl-N-methylcarbamoyl chloride in the synthesis of a carbamate drug is depicted in the following diagram.



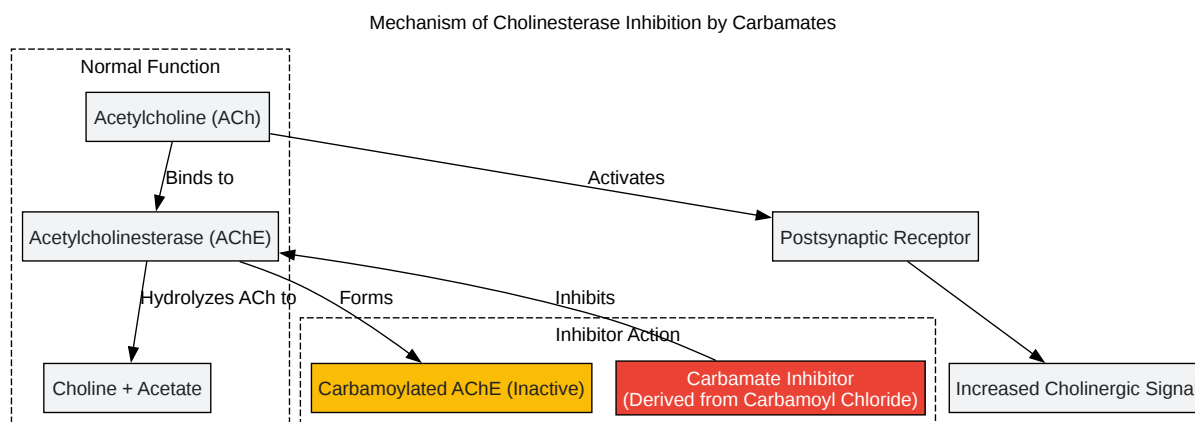
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Caption: General workflow for carbamate drug synthesis.

Signaling Pathways and Mechanism of Action

The biological activity of compounds derived from **N-hexyl-N-methylcarbamoyl chloride** is dependent on the final molecular structure. In the case of carbamate-based enzyme inhibitors like Rivastigmine, the carbamoyl moiety is transferred to a serine residue in the active site of the target enzyme (e.g., acetylcholinesterase). This carbamoylated enzyme is then hydrolyzed very slowly, effectively inactivating the enzyme and leading to an increase in the concentration of the neurotransmitter acetylcholine in the synaptic cleft. This mechanism is crucial for improving cholinergic neurotransmission in Alzheimer's disease.

The general signaling pathway affected by such carbamate inhibitors is cholinergic signaling. The logical relationship of this inhibition is illustrated below.



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Caption: Mechanism of cholinesterase inhibition by carbamates.

Conclusion

N-hexyl-N-methylcarbamoyl chloride, while not having a widely documented history of its own, represents a class of chemical intermediates that are of significant interest to the pharmaceutical and agrochemical industries. Its value lies in its ability to readily form carbamate linkages, a key structural motif in many biologically active molecules. The synthesis and applications of its close analogue, N-ethyl-N-methylcarbamoyl chloride, in the production of the anti-Alzheimer's drug Rivastigmine, underscore the potential of this class of compounds. Further research into the applications of **N-hexyl-N-methylcarbamoyl chloride** could lead to the discovery of novel therapeutic agents and other valuable chemical entities. As with all reactive chemical intermediates, appropriate safety precautions must be strictly adhered to during its synthesis and handling.

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